molecular formula C15H24N2O2 B1593009 N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide CAS No. 58890-56-5

N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide

Cat. No. B1593009
CAS RN: 58890-56-5
M. Wt: 264.36 g/mol
InChI Key: FDSPZWKEWIDWPJ-UHFFFAOYSA-N
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Description

N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential therapeutic properties. DPA is a derivative of the well-known anesthetic drug, lidocaine, and has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties.

Scientific Research Applications

DPA has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, DPA has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The exact mechanism of action of DPA is not fully understood. However, it is believed to work by inhibiting the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. Additionally, DPA has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.

Biochemical And Physiological Effects

DPA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, DPA has been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. DPA has also been shown to have neuroprotective effects, reducing the production of reactive oxygen species and inhibiting the activation of microglia, which are involved in the inflammatory response in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using DPA in lab experiments is that it has been well-studied and its synthesis method is well-documented in the literature. Additionally, DPA has been shown to have a number of potential therapeutic properties, making it a versatile compound for use in a variety of experiments. One limitation of using DPA in lab experiments is that its mechanism of action is not fully understood, making it difficult to design experiments that specifically target its effects.

Future Directions

There are a number of potential future directions for research on DPA. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of chronic pain and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of DPA, which could lead to the development of more targeted therapies. Finally, the development of new synthesis methods for DPA could lead to the production of more efficient and cost-effective compounds for use in research and potential therapeutic applications.
Conclusion
In conclusion, N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide, or DPA, is a chemical compound that has been extensively studied for its potential therapeutic properties. Its synthesis method is well-documented in the literature, and it has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. While its mechanism of action is not fully understood, it has been shown to inhibit the activity of voltage-gated sodium channels and reduce the production of pro-inflammatory cytokines. Further research is needed to fully understand the potential therapeutic applications of DPA and to develop more targeted therapies.

properties

IUPAC Name

N-[3-(dipropylamino)-4-methoxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-5-9-17(10-6-2)14-11-13(16-12(3)18)7-8-15(14)19-4/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSPZWKEWIDWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=CC(=C1)NC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633287
Record name N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide

CAS RN

58890-56-5
Record name N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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